Pomalidomide-C2-NH2

Overview

Description

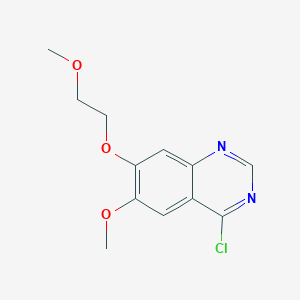

Pomalidomide-C2-NH2 is a Pomalidomide-based cereblon ligand with a linker . It is a useful precursor for the synthesis of PROTAC degraders . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Synthesis Analysis

The synthesis of Pomalidomide involves a continuous 3–4 step flow approach . The immunomodulatory drugs (IMiDs) thalidomide, pomalidomide, and lenalidomide are widely used to treat multiple myeloma . The chemical reactions for synthesizing and isolating API pomalidomide occur in the temperature range from ambient to 80°C .

Molecular Structure Analysis

The chemical formula of Pomalidomide-C2-NH2 is C15H16N4O4 . Its exact mass is 316.12 and its molecular weight is 316.317 .

Chemical Reactions Analysis

The chemical reactions for synthesizing and isolating API pomalidomide occur in the temperature range from ambient to 80°C . A wide range of organic solvents of different polarities are used .

Physical And Chemical Properties Analysis

The structure and polymorphic modification of the active pharmaceutical ingredient (API) pomalidomide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction . The solubility of the API was determined in aqueous solutions of salts, acids, and bases with different pH values and in a wide range of organic solvents with different polarities at different temperatures .

Scientific Research Applications

Treatment of Multiple Myeloma

Pomalidomide is a new immunomodulatory agent used for the treatment of multiple myeloma . It has shown improved efficacy and toxicity profile in preclinical and clinical investigations compared to its sister compounds, lenalidomide and thalidomide . It has demonstrated significant activity in relapsed or refractory myeloma, particularly in lenalidomide and bortezomib-refractory patients .

Immunomodulatory Effects

Pomalidomide is part of the IMiDs class of drugs, which are a novel class of orally available antineoplastic agents . These drugs have made a significant impact on the treatment of patients with hematological malignancies, particularly multiple myeloma .

Treatment of Hematologic Cancers

In addition to multiple myeloma, pomalidomide has also shown notable clinical benefit in several other hematologic cancers including myelodysplastic syndrome, non-Hodgkin lymphoma, and chronic lymphocytic leukemia .

PROTAC R&D

Pomalidomide-C2-NH2 contains a Cereblon ligand, a alkylC2 linker, and a terminal amine. This makes it ready for conjugation to target proteins for PROTAC (Proteolysis-Targeting Chimeras) R&D .

Investigation of Dynamic Cellular Processes

The unique properties of Pomalidomide-C2-NH2 allow for selective manipulation of temporal and spatial protein functions, which is crucial for the investigation of dynamic cellular processes .

Treatment of Recidivistic Multiple Myeloma

Pomalidomide helps patients with recidivistic multiple myeloma resistant to standard therapy . This is particularly important as it offers the possibility of therapy in cases of resistance to lenalidomide and bortezomib and their combination, which previously led to a negative prognosis .

Mechanism of Action

Target of Action

Pomalidomide-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand . Cereblon is a protein that serves as a primary target for Pomalidomide-C2-NH2 . It plays a crucial role in the ubiquitin-proteasome system, a pathway responsible for protein degradation .

Mode of Action

Pomalidomide-C2-NH2 operates through a mechanism known as Proteolysis-Targeting Chimera (PROTAC). This mechanism involves the tagging of specific proteins for degradation . Pomalidomide-C2-NH2, as a cereblon ligand, binds to its target protein and marks it for degradation . This results in the reduction of the target protein’s levels within the cell .

Biochemical Pathways

The primary biochemical pathway affected by Pomalidomide-C2-NH2 is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By tagging specific proteins for degradation, Pomalidomide-C2-NH2 can influence the levels of these proteins and thereby affect the downstream cellular processes that these proteins are involved in .

Result of Action

The molecular and cellular effects of Pomalidomide-C2-NH2’s action primarily involve the reduction of specific protein levels within the cell . This can have various downstream effects depending on the role of the degraded protein. For instance, Pomalidomide has been shown to inhibit angiogenesis and myeloma cell growth .

Action Environment

The action, efficacy, and stability of Pomalidomide-C2-NH2 can be influenced by various environmental factors. These may include the presence of other proteins or compounds within the cell, the cell’s overall health and status, and external factors such as temperature and pH . .

Safety and Hazards

Pomalidomide-C2-NH2 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is suspected of damaging fertility or the unborn child . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Future Directions

Pomalidomide-C2-NH2 Hydrochloride is a functionalized cereblon ligand for the development of pomalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also active for linker attachment via reductive amination, and a basic building block for the development of a protein degrader library .

properties

IUPAC Name |

4-(2-aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4/c16-6-7-17-9-3-1-2-8-12(9)15(23)19(14(8)22)10-4-5-11(20)18-13(10)21/h1-3,10,17H,4-7,16H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIGFEKILOYHCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pomalidomide-C2-NH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride](/img/structure/B3113512.png)

![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B3113553.png)

![N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide](/img/structure/B3113601.png)

![4-bromo-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B3113608.png)